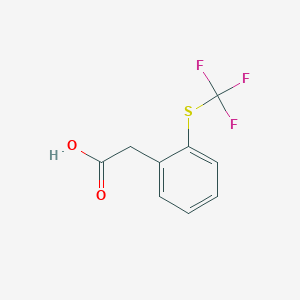

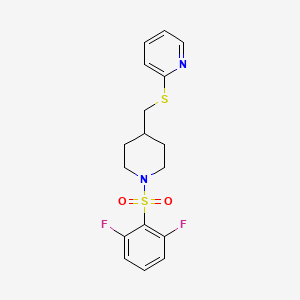

![molecular formula C17H14ClNO3S B2548861 3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile CAS No. 861207-93-4](/img/structure/B2548861.png)

3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile" is a derivative of acrylonitrile with potential biological activity. Acrylonitrile derivatives have been studied for their ability to inhibit cancer metastasis and spread, as well as for their role in inhibiting glucose-induced insulin secretion from beta cells . These compounds are also of interest in the synthesis of bioactive heterocycles and have been investigated for their crystal structures to understand their molecular conformations .

Synthesis Analysis

The synthesis of acrylonitrile derivatives involves base-catalyzed reactions and can be tailored to introduce various substituents that affect the biological activity and physical properties of the compounds. For instance, the synthesis of a related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was achieved by reacting 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile . Similarly, the synthesis of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile involved the reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile .

Molecular Structure Analysis

Crystallographic studies have been conducted to determine the molecular structure of acrylonitrile derivatives. These studies reveal important details such as the geometry of the olefinic bond and the presence of intermolecular and intramolecular hydrogen bonds, which can influence the reactivity and interaction of these molecules with biological targets .

Chemical Reactions Analysis

Acrylonitrile derivatives can undergo various chemical reactions, including [3 + 2] cycloadditions, which proceed with high diastereoselectivity and can exhibit unexpected regioselectivities . Additionally, reactions with mercaptoacetic acid ethyl ester have been explored, leading to the substitution of chlorine atoms and the formation of new compounds with potential for further transformation into heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methoxy, and sulfonyl groups can affect the compound's solubility, melting point, and reactivity. For example, the melting point of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was reported to be 102°C, and suitable crystals for X-ray diffraction studies were obtained by slow evaporation using methanol as a solvent .

Applications De Recherche Scientifique

Synthesis and Characterization

This class of compounds, including sulfonyl acrylonitriles, has been extensively studied for their synthetic utility and characterization. For instance, Vasin et al. (2015) explored the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, demonstrating the compound's utility in constructing bioactive heterocycles through 1,3-dipolar cycloaddition reactions (Vasin, V. et al., 2015). Similarly, Kavitha et al. (2006) synthesized a new dipolarophile, showcasing its potential in heterocyclic construction via base-catalyzed reactions (Kavitha, C. et al., 2006).

Anticancer Activity

Research has also been directed towards evaluating the anticancer activities of sulfonyl acrylonitrile derivatives. Tarleton et al. (2011) discovered a family of 2-phenylacrylonitriles showing significant growth inhibition against human cancer cell lines, indicating the compound's potential in anticancer drug development (Tarleton, M. et al., 2011).

Corrosion Inhibition

In the context of materials science, Abu-Rayyan et al. (2022) studied the synthesis and characterization of new acrylamide derivatives, including similar sulfonyl acrylonitrile compounds, for their application as corrosion inhibitors in nitric acid solutions of copper, demonstrating their effectiveness in protecting copper surfaces from corrosion (Abu-Rayyan, A. et al., 2022).

Antiviral Activity

The antiviral potential of sulfonyl acrylonitriles has also been explored. Solomyannyi et al. (2019) developed novel sulfonic cytosine derivatives with promising antiviral activity, highlighting the therapeutic applications of these compounds (Solomyannyi, R. N. et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of 3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The mode of action of 3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile It’s possible that this compound interacts with its targets through hydrogen bonding, as suggested by the presence of classical N—H…O hydrogen bonds and C–H…O contacts in the crystal structure of a similar compound .

Biochemical Pathways

The biochemical pathways affected by 3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile The compound’s potential to influence fluorescence spectra through excited state intramolecular proton transfer (ESIPT) suggests it may interact with local environments in a way that affects biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile . For instance, the compound’s fluorescence properties suggest that its action may be strongly influenced by the local environment .

Propriétés

IUPAC Name |

(E)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c1-12-3-6-14(7-4-12)23(20,21)15(11-19)9-13-5-8-17(22-2)16(18)10-13/h3-10H,1-2H3/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPCVYYAXVOIPO-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

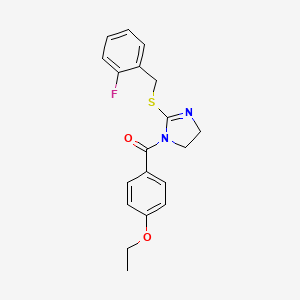

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2548778.png)

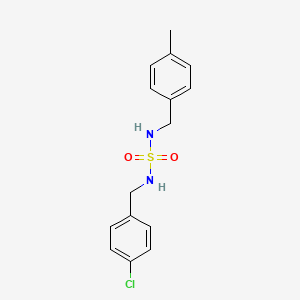

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2548784.png)

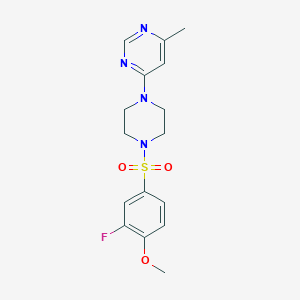

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2548787.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2548788.png)

![2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2548790.png)

![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)